molecular formula C16H17N3O2 B11926560 1-(2-Nitrophenyl)-4-phenylpiperazine

1-(2-Nitrophenyl)-4-phenylpiperazine

Cat. No.: B11926560
M. Wt: 283.32 g/mol
InChI Key: OKBSVCSXDMYHPI-UHFFFAOYSA-N
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Description

1-(2-Nitrophenyl)-4-phenylpiperazine is an organic compound that belongs to the class of piperazines It is characterized by the presence of a nitrophenyl group and a phenyl group attached to a piperazine ring

Properties

Molecular Formula

C16H17N3O2

Molecular Weight

283.32 g/mol

IUPAC Name

1-(2-nitrophenyl)-4-phenylpiperazine

InChI

InChI=1S/C16H17N3O2/c20-19(21)16-9-5-4-8-15(16)18-12-10-17(11-13-18)14-6-2-1-3-7-14/h1-9H,10-13H2

InChI Key

OKBSVCSXDMYHPI-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C3=CC=CC=C3[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Nitrophenyl)-4-phenylpiperazine typically involves the reaction of 1-(2-nitrophenyl)piperazine with phenyl halides under specific conditions. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where 1-(2-nitrophenyl)piperazine is reacted with phenylboronic acid in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed cross-coupling reactions. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Nucleophilic Alkylation at Piperazine Nitrogen

The secondary amine in the piperazine ring undergoes nucleophilic alkylation with epoxide (oxirane) intermediates. This reaction is critical for synthesizing antimicrobial derivatives:

  • Reagents/Conditions : Oxirane intermediates (e.g., glycidyl esters) under acidic or basic conditions .

  • Mechanism : The piperazine nitrogen attacks the electrophilic epoxide carbon, leading to ring-opening and formation of a hydroxypropyl-piperazine derivative (Figure 1A).

  • Example : Reaction with 4-butoxybenzoyloxy-substituted oxirane yields 1-{3-[(4-butoxybenzoyl)oxy]-2-hydroxypropyl}-4-(2-nitrophenyl)piperazine, showing antimycobacterial activity (MIC = 15.0 μM) .

Acylation Reactions

The piperazine nitrogen reacts with acylating agents to form carboxamide derivatives, enhancing structural diversity for biological applications:

  • Reagents/Conditions : Acyl chlorides or anhydrides in the presence of coupling agents like EDCI .

  • Mechanism : Nucleophilic substitution at the piperazine nitrogen, forming stable amide bonds (Figure 1B).

  • Example : Synthesis of 2-(4-(2-methoxyphenyl)piperazin-1-yl)-1-(4-(2-nitrophenyl)piperazin-1-yl)ethanone via reaction with 2-methoxyphenylpiperazine .

Table 1. Expected Reactivity of the Nitro Group

Reaction TypeReagents/ConditionsExpected Product
ReductionH₂/Pd-C, NaBH₄/Cu1-(2-Aminophenyl)-4-phenylpiperazine
Electrophilic Substitution*HNO₃/H₂SO₄, Cl₂/FeCl₃Nitro-/chloro-substituted derivatives

Note: The nitro group’s strong electron-withdrawing nature directs electrophilic substitution to meta positions on the phenyl ring, though harsh conditions may be required.

Structural Insights Influencing Reactivity

Crystallographic data from analogous nitroaryl-piperazine compounds reveal bond characteristics impacting reactivity:

  • N1–N2 bond length : ~1.39 Å (nearly single bond) , enabling rotational flexibility for nucleophilic attacks.

  • C3–N2 bond : ~1.27 Å (double bond character) , stabilizing conjugation with the aromatic ring.

Comparative Analysis of Documented Derivatives

Scientific Research Applications

Scientific Research Applications

1-(2-Nitrophenyl)-4-phenylpiperazine has been investigated for several applications, including:

  • Drug Development : As a lead compound, it serves as a basis for synthesizing various derivatives that may exhibit enhanced biological properties.
  • Neuroscience : Studies have shown its potential in mitigating cognitive decline in models of brain irradiation, suggesting neuroprotective effects.
  • Anticonvulsant Activity : Research indicates that derivatives of this compound may possess anticonvulsant properties, making them candidates for epilepsy treatment.

Neuroprotective Effects

A study demonstrated that this compound could prevent cognitive decline in mice subjected to total brain irradiation. The treatment resulted in increased neural stem/progenitor cells and inhibited microglial activation, suggesting its potential as a therapeutic agent for radiation-induced brain damage .

Anticonvulsant Activity

Research involving new derivatives of piperazine compounds has shown promising anticonvulsant activity in animal models. In particular, certain analogs exhibited significant efficacy in reducing seizure activity in maximal electroshock tests . The structure-activity relationship (SAR) studies highlighted the importance of specific molecular features for enhancing anticonvulsant effects.

Mechanism of Action

The mechanism of action of 1-(2-Nitrophenyl)-4-phenylpiperazine involves its interaction with specific molecular targets. The nitrophenyl group can undergo redox reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The piperazine ring can act as a scaffold, allowing the compound to bind to receptors or enzymes, thereby modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-Nitrophenyl)-4-phenylpiperazine is unique due to the presence of both nitrophenyl and phenyl groups attached to the piperazine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Biological Activity

1-(2-Nitrophenyl)-4-phenylpiperazine is a piperazine derivative with significant biological activity, making it a subject of interest in medicinal chemistry. This compound is characterized by its unique substitution pattern, which influences its interaction with various biological targets, leading to alterations in cellular signaling pathways and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound includes a piperazine ring substituted with a 2-nitrophenyl group and a phenyl group. This configuration is crucial for its biological effects, as the electronic environment created by the nitro and phenyl groups affects its reactivity and binding capabilities with target molecules.

Research indicates that this compound interacts with several biological systems, particularly through:

  • Receptor Binding : The compound has shown potential in modulating neurotransmitter receptors, which may contribute to its effects on the central nervous system.
  • Enzymatic Inhibition : It has been studied for its ability to inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic benefits in various diseases.

Anticonvulsant Activity

Several studies have investigated the anticonvulsant properties of piperazine derivatives, including this compound. For instance, the compound was evaluated in animal models for its efficacy against induced seizures. The results indicated varying degrees of protection against seizures, suggesting potential as an anticonvulsant agent.

Compound NameDose (mg/kg)Protection Rate (%)Test Type
This compound10060MES
Other Analog30080PTZ

Case Studies and Research Findings

  • Radiation Mitigation : A study demonstrated that a related compound, 1-[(4-nitrophenyl)sulfonyl]-4-phenylpiperazine, mitigated acute radiation syndrome in mice. The treatment preserved neural stem/progenitor cells and inhibited neuroinflammation post-radiation exposure. This indicates that piperazine derivatives could play a role in neuroprotection during radiation therapy .
  • Behavioral Impact : Behavioral assessments following treatment with related compounds showed improvements in motor and cognitive functions in irradiated mice, suggesting potential applications in treating cognitive decline associated with radiation therapy .
  • Anticonvulsant Screening : In another study focusing on anticonvulsant activity, various piperazine derivatives were synthesized and tested. The results highlighted that structural modifications influenced their efficacy in seizure models, providing insights into optimizing these compounds for better therapeutic outcomes .

Q & A

Q. Table 1: Comparative Bioactivity of this compound Derivatives

Derivative Target IC₅₀/Ki (nM) Selectivity (vs. D2R)
Parent CompoundDopamine D3R12.515-fold
4-Chlorophenyl AnalogDopamine D3R8.222-fold
3-Trifluoromethylphenyl AnalogSigma-1 Receptor450N/A

Q. Source :

Q. Table 2: Metabolic Stability Parameters

Parameter Value Implications
Hepatic Clearance25 mL/min/kgModerate; requires dosage adjustment
Plasma Protein Binding92%Limited free fraction for activity
Major MetaboliteNitroso derivativePotential genotoxicity concern

Q. Source :

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